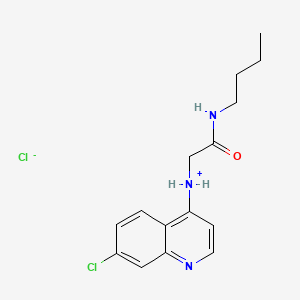
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride is a chemical compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties. The presence of the quinoline ring system in its structure contributes to its wide range of applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride typically involves the reaction of 7-chloro-4-quinolineamine with N-butylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and efficiency. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit distinct biological activities.
科学的研究の応用
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential as an antimicrobial and antimalarial agent.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it can interfere with the metabolic pathways of microorganisms, making it effective as an antimicrobial agent.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another antimalarial compound with structural similarities.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups, used for its antimalarial and anti-inflammatory properties.
Uniqueness
N-Butyl-2-(7-chloro-4-quinolylamino)acetamide monohydrochloride stands out due to its unique combination of the butyl and acetamide groups, which can enhance its biological activity and selectivity compared to other quinoline derivatives
特性
CAS番号 |
80008-10-2 |
|---|---|
分子式 |
C15H19Cl2N3O |
分子量 |
328.2 g/mol |
IUPAC名 |
[2-(butylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride |
InChI |
InChI=1S/C15H18ClN3O.ClH/c1-2-3-7-18-15(20)10-19-13-6-8-17-14-9-11(16)4-5-12(13)14;/h4-6,8-9H,2-3,7,10H2,1H3,(H,17,19)(H,18,20);1H |
InChIキー |
TZHMZMITRSXWDQ-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


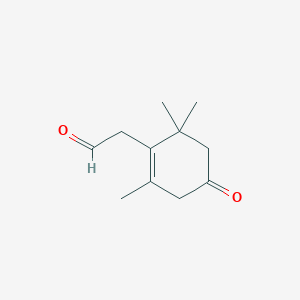

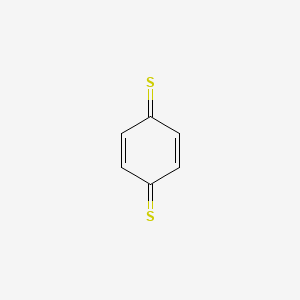
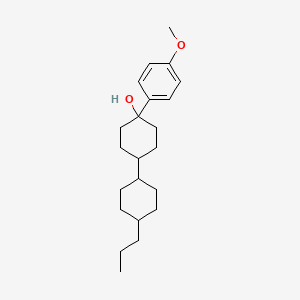


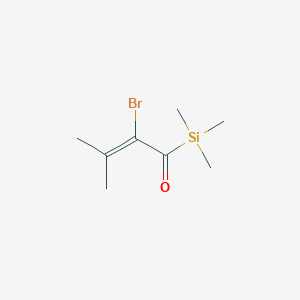
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
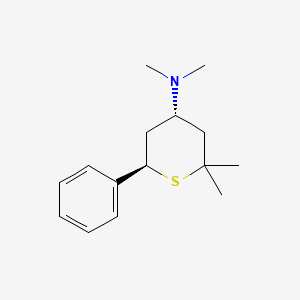
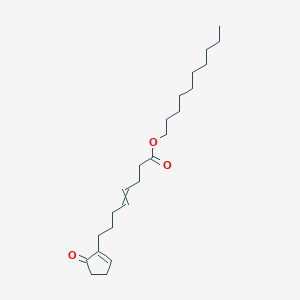
sulfanium iodide](/img/structure/B14422268.png)
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-[(E)-(3-nitrophenyl)sulfanyliminomethyl]naphthalen-2-ol](/img/structure/B14422276.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
